molecular formula C18H21N5O3 B2354443 2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1021065-42-8

2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2354443
CAS RN: 1021065-42-8
M. Wt: 355.398
InChI Key: ORJISMZRKSOLEX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is an important structural motif in many functional molecules and is utilized in a diverse range of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of imidazole and imidazolone derivatives, including those similar in structure to 2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, has been extensively studied. For example, research by Mukherjee-Müller et al. (1979) discusses the reactions of dimethylamino azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles, showcasing the chemical reactivity and potential for creating complex derivatives through various chemical reactions (Mukherjee-Müller et al., 1979).

Potential Applications in Medicinal Chemistry

The compound's structural features, particularly the imidazole core, are of interest in the development of pharmaceutical agents. Research by Snow et al. (2002) highlights the discovery of imidazo[4,5-h]isoquinolin-7,9-diones as potent inhibitors of lck kinase, a protein important in T-cell activation, indicating the relevance of similar structures in designing kinase inhibitors (Snow et al., 2002).

Luminescence Sensing

Research into the luminescence properties of imidazole derivatives has also been explored. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrating selective sensitivity to benzaldehyde-based derivatives, pointing towards potential applications in fluorescence sensing and molecular recognition (Shi et al., 2015).

Structural and Mechanistic Insights

The structural analysis and mechanistic understanding of reactions involving imidazole derivatives have been a subject of research, providing foundational knowledge that aids in the synthesis of more complex molecules. For instance, the work by Correia et al. (2015) on the synthesis of trans-4,5-dihydroxy-2-imidazolidinone and 2,4-dimethylglycoluril presents an efficient synthesis route, highlighting the importance of understanding reaction mechanisms in developing synthetic strategies (Correia et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with imidazole and its derivatives can vary widely depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2,4-dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-11-26-13-7-5-12(6-8-13)22-9-10-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h5-8H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJISMZRKSOLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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